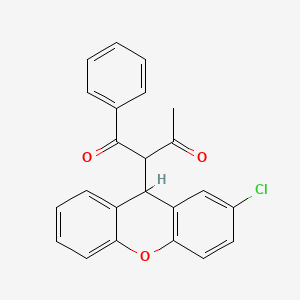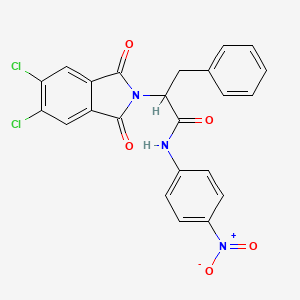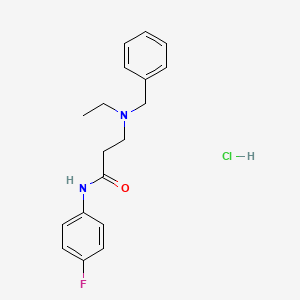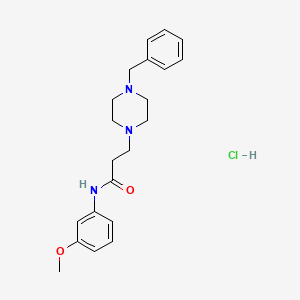
2-(2-chloro-9H-xanthen-9-yl)-1-phenyl-1,3-butanedione
Overview
Description
2-(2-chloro-9H-xanthen-9-yl)-1-phenyl-1,3-butanedione is a fluorescent dye used in various scientific research applications. It is commonly referred to as Cl-Xanthenone or Cl-Xan and has a molecular formula of C24H15ClO2. This compound is synthesized through a multistep process and has unique properties that make it useful in a wide range of research fields.
Mechanism of Action
Cl-Xanthenone works by binding to specific molecules and emitting a fluorescent signal when excited by light. The mechanism of action of Cl-Xan is based on the principle of fluorescence resonance energy transfer (FRET). FRET occurs when the fluorescent dye is in close proximity to another molecule that absorbs energy from the dye and emits a different fluorescent signal.
Biochemical and Physiological Effects:
Cl-Xanthenone has been shown to have minimal effects on the biochemical and physiological properties of cells. It is non-toxic and does not interfere with normal cellular processes. Cl-Xan is also stable under physiological conditions, making it an ideal fluorescent probe for in vivo studies.
Advantages and Limitations for Lab Experiments
One of the major advantages of Cl-Xanthenone is its high quantum yield, which makes it a highly sensitive fluorescent probe. It is also highly photostable, meaning that it can withstand prolonged exposure to light without losing its fluorescent properties. However, Cl-Xan has limitations in terms of its spectral properties, as it has a narrow excitation and emission spectrum. This can limit its use in certain applications where a broader range of spectral properties is required.
Future Directions
There are several future directions for Cl-Xanthenone research. One area of interest is the development of new derivatives with improved spectral properties. Another area of interest is the use of Cl-Xan as a biosensor for detecting specific molecules in living cells. Additionally, Cl-Xan can be used in combination with other fluorescent probes to study complex cellular processes. Finally, the use of Cl-Xan in conjunction with advanced imaging techniques, such as super-resolution microscopy, can provide new insights into the structure and function of living cells.
Scientific Research Applications
Cl-Xanthenone is widely used as a fluorescent probe in various scientific research applications. It is commonly used to label proteins, lipids, and DNA to study their localization and dynamics in living cells. Cl-Xan has also been used to study the membrane potential of cells, as it can be used to detect changes in the electrical potential across the cell membrane. Additionally, Cl-Xan has been used to study the kinetics of ion channels and transporters.
properties
IUPAC Name |
2-(2-chloro-9H-xanthen-9-yl)-1-phenylbutane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO3/c1-14(25)21(23(26)15-7-3-2-4-8-15)22-17-9-5-6-10-19(17)27-20-12-11-16(24)13-18(20)22/h2-13,21-22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGFRXFLYCUKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate](/img/structure/B3946787.png)


![3-ethyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3946812.png)

![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3946823.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3946827.png)
![1-(benzylsulfonyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine oxalate](/img/structure/B3946835.png)
![ethyl 3-(benzoylamino)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B3946843.png)
![1-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]anthra-9,10-quinone](/img/structure/B3946848.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-4-(4-methylphenoxy)-4-piperidinecarboxamide hydrochloride](/img/structure/B3946852.png)


